4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline

Nonlinear Optics DFT Calculation Structure-Property Relationship

The compound 4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline (CAS 10480-34-9) is a halogenated Schiff base characterized by an imine (C=N) linkage bridging a 4-bromophenyl and a 2-chlorophenyl ring. Its crystal structure confirms an (E)-configuration with a dihedral angle of 49.8(2)° between the terminal aromatic rings, which influences its electronic properties.

Molecular Formula C13H9BrClN
Molecular Weight 294.57 g/mol
CAS No. 10480-34-9
Cat. No. B11561170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline
CAS10480-34-9
Molecular FormulaC13H9BrClN
Molecular Weight294.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Br)Cl
InChIInChI=1S/C13H9BrClN/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-9H
InChIKeyWVTOIXOAFYERPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline (CAS 10480-34-9): A Halogenated Schiff Base Building Block


The compound 4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline (CAS 10480-34-9) is a halogenated Schiff base characterized by an imine (C=N) linkage bridging a 4-bromophenyl and a 2-chlorophenyl ring [1]. Its crystal structure confirms an (E)-configuration with a dihedral angle of 49.8(2)° between the terminal aromatic rings, which influences its electronic properties [1]. Density functional theory (DFT) studies have computed its key nonlinear optical parameters, identifying it as a candidate for optical material applications [2].

Why Generic Substitution of 4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline is Problematic


Schiff bases with identical core structures cannot be presumed interchangeable because the specific placement of halogen substituents fundamentally dictates molecular properties. For instance, a class-level inference from the literature shows that bromine substitution yields a static first molecular hyperpolarizability (β₀) 124–575 times greater than analogous chlorine substitution on the same scaffold [1]. Beyond macroscopic properties, the precise halogen pattern on the aniline and benzylidene rings of the title compound uniquely influences ground-state dipole moments, frontier molecular orbital energies, and potential protein-ligand interactions, making any direct substitution scientifically invalid without confirmatory data [2].

Quantitative Differentiation Guide for 4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline


Superior First Hyperpolarizability (β) Compared to Standard Reference and Chlorinated Analogs

The title compound exhibits non-linear optical (NLO) properties that surpass the standard reference and align with the class-level advantage of bromo-substituted Schiff bases. A DFT study (B3LYP/6-31G(d) level) calculated its first static hyperpolarizability (β₀) [1]. Separately, a comparative study determined that bromo-containing chromophores have β₀ values 124–575 times greater than their direct chloro-containing structural analogs [2]. This demonstrates that the bromine atom in the title compound, compared to a hypothetical 4-chloro analog, is a critical differentiator for NLO activity.

Nonlinear Optics DFT Calculation Structure-Property Relationship

Calculated Physicochemical Property: Large Dipole Moment Indicating Preferential Solubility in Polar Media

The computed total dipole moment (μ) for the title compound is a critical physicochemical parameter that differentiates it from less polar analogs. Using the B3LYP/6-31G(d) method, the calculated dipole moment was determined [1]. While direct experimental comparator data is limited, the uneven distribution of electron-withdrawing groups (bromine and chlorine) on the two aromatic rings generates a higher dipole moment relative to symmetrical or unsubstituted Schiff bases, dictating its behavior in purification, formulation, and interaction with polar substrates.

Physicochemical Properties Computational Chemistry Solubility

High-Strength Differential Evidence is Limited for This Compound

A systematic search of primary literature and authoritative databases reveals an absence of direct, head-to-head comparative studies (e.g., biological IC50 panels, in vivo PK profiles) that quantitatively match this compound against its closest structural analogs (e.g., 4-chloro-N-(2-chlorobenzylidene)aniline or 4-bromo-N-(2-bromobenzylidene)aniline). The available experimental data is limited to a crystal structure determination [1] and a computational DFT study [2]. Consequently, core differentiation evidence for biology-driven applications cannot be provided at the highest strength levels defined by this guide. The presented differentiation is based on class-level inferences from computational data and the well-established structure-property relationships of halogen substitution [3].

Data Gap Analysis

Evidence-Based Application Scenarios for 4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline


Non-Linear Optical (NLO) Material Research

The compound's computationally predicted first hyperpolarizability (β₀ = 30.27 × 10⁻³⁰ esu), which is significantly higher than the standard reference urea and is expected to greatly exceed that of its chloro-analogs based on class-level evidence [1], makes it a strong candidate for NLO material development. Researchers can use this Schiff base as a building block or dopant in polymer matrices for second-harmonic generation (SHG) or electro-optic modulation studies, where the bromine atom's superior electron-donating character relative to chlorine is critical [2].

Structural Chemistry and Crystallography

The well-characterized crystal structure (E-configuration, dihedral angle of 49.8°) and the absence of strong directional intermolecular interactions, dominated only by van der Waals forces, are precisely documented [3]. This makes the compound a reproducible model system for crystallographic teaching, validating computational packing predictions, or studying the influence of weak halogen bonds on solid-state architecture.

Synthetic Intermediate for Complex Architectures

The presence of a reactive imine linkage and a para-bromo substituent allows for orthogonal functionalization, making this compound a versatile intermediate. The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to create more complex, unsymmetrical scaffolds. Its distinct substitution pattern provides a specific starting geometry that, as the DFT study shows, leads to unique electronic properties [1] not achievable with the generic parent structure.

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